(Thian-4-ylideneamino) 3,4,5-trimethoxybenzoate
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Overview
Description
(Thian-4-ylideneamino) 3,4,5-trimethoxybenzoate is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thian-4-ylideneamino) 3,4,5-trimethoxybenzoate typically involves the reaction of thiosemicarbazide with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified using recrystallization techniques to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters helps in achieving high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(Thian-4-ylideneamino) 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
(Thian-4-ylideneamino) 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Thian-4-ylideneamino) 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidine: A saturated five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
Thiadiazole: A five-membered ring containing two nitrogen and one sulfur atom, with applications in medicinal chemistry.
Uniqueness
(Thian-4-ylideneamino) 3,4,5-trimethoxybenzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
(thian-4-ylideneamino) 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-18-12-8-10(9-13(19-2)14(12)20-3)15(17)21-16-11-4-6-22-7-5-11/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRKJMCSAZVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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